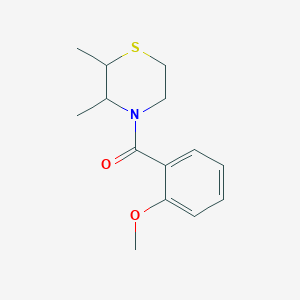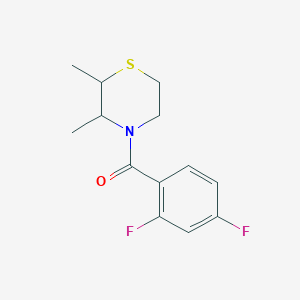
(2,4-Difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines, essential compounds for cell growth and proliferation. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can result in the inhibition of cell growth and the induction of apoptosis.
作用機序
DFMO exerts its anticancer effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can result in the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its effects on polyamine levels, DFMO has been shown to inhibit the activity of other enzymes involved in cancer cell metabolism, such as S-adenosylmethionine decarboxylase and spermidine synthase. DFMO has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
DFMO has several advantages for use in laboratory experiments. It is a well-characterized compound that is commercially available and relatively inexpensive. DFMO has also been extensively studied, and its mechanism of action is well-understood. However, DFMO has several limitations. It has poor solubility in water, which can make it difficult to administer to cells in culture. DFMO is also rapidly metabolized in vivo, which can limit its effectiveness as an anticancer agent.
将来の方向性
There are several potential future directions for research on DFMO. One area of interest is the development of more effective formulations of DFMO that can improve its solubility and bioavailability. Another area of interest is the development of combination therapies that can enhance the anticancer effects of DFMO. Finally, there is ongoing research on the use of DFMO as a chemopreventive agent, which could potentially reduce the incidence of certain types of cancer.
合成法
DFMO can be synthesized by the reaction of 2,4-difluorobenzoyl chloride with 2,3-dimethylthiomorpholine in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization from a suitable solvent.
科学的研究の応用
DFMO has been extensively studied for its potential use as an anticancer agent. Numerous preclinical studies have shown that DFMO can inhibit the growth of various cancer cell lines, including those of the breast, colon, prostate, and skin. DFMO has also been shown to potentiate the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
(2,4-difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-8-9(2)18-6-5-16(8)13(17)11-4-3-10(14)7-12(11)15/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGKQCQOARHHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)

![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
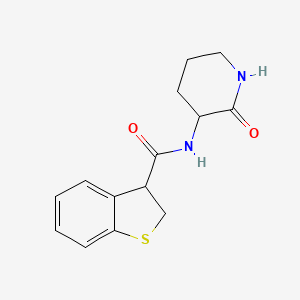
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

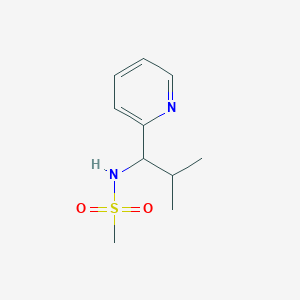
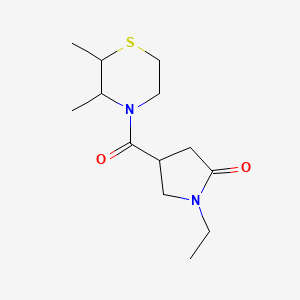

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
